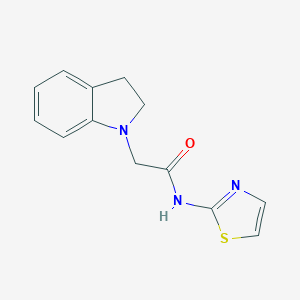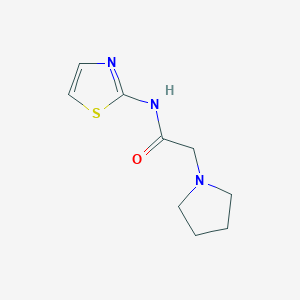![molecular formula C16H22N2O3S B274915 METHYL 2-[2-(PIPERIDIN-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B274915.png)
METHYL 2-[2-(PIPERIDIN-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2-piperidinoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Vorbereitungsmethoden
The synthesis of METHYL 2-[2-(PIPERIDIN-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves several key steps. . This reaction typically requires specific conditions such as the presence of a base and a solvent like ethanol or methanol. Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Methyl 2-[(2-piperidinoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is utilized in the development of organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of METHYL 2-[2-(PIPERIDIN-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiophene derivatives such as suprofen and articaine. These compounds share a thiophene framework but differ in their substituents and specific biological activities . Methyl 2-[(2-piperidinoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific piperidinoacetyl and carboxylate groups, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H22N2O3S |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
methyl 2-[(2-piperidin-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H22N2O3S/c1-21-16(20)14-11-6-5-7-12(11)22-15(14)17-13(19)10-18-8-3-2-4-9-18/h2-10H2,1H3,(H,17,19) |
InChI-Schlüssel |
XQGCZISQWPTJIH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCCCC3 |
Kanonische SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B274847.png)


![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetonitrile](/img/structure/B274906.png)
![methyl 2-[[2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274908.png)
![methyl 2-[[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274911.png)
![methyl 2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274913.png)
![3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)-](/img/structure/B274917.png)
![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274923.png)
![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(methylcarbamoyl)acetamide](/img/structure/B274924.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274928.png)
![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B274931.png)
![Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B274952.png)

